molecular formula C19H21BrN2O B5043221 1-[4-[4-[(2-Bromophenyl)methyl]piperazin-1-yl]phenyl]ethanone

1-[4-[4-[(2-Bromophenyl)methyl]piperazin-1-yl]phenyl]ethanone

Cat. No.: B5043221
M. Wt: 373.3 g/mol
InChI Key: ZDPWIGQMGNTFTR-UHFFFAOYSA-N
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Description

1-[4-[4-[(2-Bromophenyl)methyl]piperazin-1-yl]phenyl]ethanone is a compound that features a piperazine ring, which is a common structural motif in many pharmaceuticals and agrochemicals. The presence of the bromophenyl group adds to its potential biological activity, making it a compound of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-[4-[(2-Bromophenyl)methyl]piperazin-1-yl]phenyl]ethanone typically involves a multi-step process. One common method includes the condensation reaction between 2-bromo-1-(4-bromophenyl)ethanone and substituted phenylpiperazine in the presence of potassium carbonate in acetonitrile . The intermediate product is then reduced using sodium borohydride in ethanol to yield the final compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[4-[4-[(2-Bromophenyl)methyl]piperazin-1-yl]phenyl]ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the bromophenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

1-[4-[4-[(2-Bromophenyl)methyl]piperazin-1-yl]phenyl]ethanone has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-[4-[(2-Bromophenyl)methyl]piperazin-1-yl]phenyl]ethanone is unique due to its specific combination of a piperazine ring and a bromophenyl group. This combination imparts distinct pharmacological properties, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

1-[4-[4-[(2-bromophenyl)methyl]piperazin-1-yl]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BrN2O/c1-15(23)16-6-8-18(9-7-16)22-12-10-21(11-13-22)14-17-4-2-3-5-19(17)20/h2-9H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDPWIGQMGNTFTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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